molecular formula C14H20ClNSi B8032198 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole

1-(tert-butyldimethylsilyl)-6-chloro-1H-indole

Cat. No.: B8032198
M. Wt: 265.85 g/mol
InChI Key: ZPJBGLIQMKJQAO-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole is a halogenated indole derivative featuring a tert-butyldimethylsilyl (TBS) protecting group at the N1 position and a chlorine substituent at the C6 position. This compound is primarily utilized in enantioselective synthesis and functionalization reactions. For instance, it serves as a key intermediate in the Lewis acid-catalyzed desymmetrization of meso-diaminocyclopropanes, achieving a 77% yield under optimized conditions . The TBS group enhances steric bulk and stability, enabling selective transformations while protecting the indole nitrogen from undesired side reactions. Its synthesis typically involves silylation of 6-chloro-1H-indole under anhydrous conditions with tert-butyldimethylsilyl chloride (TBSCl) and a base such as NaH or tert-BuLi in tetrahydrofuran (THF) .

Properties

IUPAC Name

tert-butyl-(6-chloroindol-1-yl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-9-8-11-6-7-12(15)10-13(11)16/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBGLIQMKJQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole typically involves the silylation of 6-chloroindole. The process begins with the reaction of 6-chloroindole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the nitrogen atom of the indole ring, enhancing the compound’s stability and reactivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyldimethylsilyl chloride as a silylating agent is common due to its effectiveness in forming stable silyl ethers .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-6-chloro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-6-chloro-1H-indole involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity. The chloro group on the indole ring can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

6-Methyl and 6-Methoxy Analogs

  • 1-(tert-Butyldimethylsilyl)-6-methyl-1H-indole (6j) :

    • The methyl group at C6 is electron-donating, increasing electron density at the indole core compared to the chloro analog. This alters reactivity in electrophilic substitution reactions.
    • Synthesized in 92% yield as a yellow oil (vs. the chloro derivative’s white solid state), with distinct NMR shifts: δ 2.46 ppm (CH3) and δ 7.50 ppm (ArH) in $ ^1H $-NMR .
    • Lower polarity (Rf = 0.37 in pentane) compared to the chloro analog (Rf = 0.5 in toluene:ethyl acetate 9:1) .
  • 1-(tert-Butyldimethylsilyl)-6-methoxy-1H-indole (6l) :

    • The methoxy group introduces strong electron-donating effects, enhancing resonance stabilization. This compound is often used in photochemical studies due to its extended conjugation .

6-Bromo and 6-Boronate Analogs

  • 3-Bromo-1-(tert-butyldimethylsilyl)indole :
    • Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). However, the chloro analog is more cost-effective for nucleophilic substitutions .
  • 1-(tert-Butyldimethylsilyl)-4-chloro-6-(dioxaborolanyl)-1H-indole :
    • The boronate ester enables Suzuki couplings, expanding applications in biaryl synthesis. The chloro substituent at C4 (vs. C6) alters regioselectivity in subsequent reactions .

Variations in Protecting Groups

tert-Butyl Carboxylate-Protected Analogs

  • tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate :
    • The Boc (tert-butoxycarbonyl) group offers orthogonal protection to TBS. This compound’s chloromethyl substituent enables alkylation reactions, but the Boc group is more labile under acidic conditions compared to TBS .
  • tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate :
    • The formyl group at C3 allows for further derivatization (e.g., reductions to hydroxymethyl or brominations), though the TBS-protected chloroindole provides better thermal stability .

Methyl-Protected Analogs

  • 6-Chloro-1-methyl-1H-indole :
    • The methyl group at N1 is smaller and less stable under basic conditions than TBS. This compound has a lower molecular weight (165.62 g/mol vs. ~280 g/mol for the TBS analog) and reduced steric hindrance, making it more reactive but less selective .

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